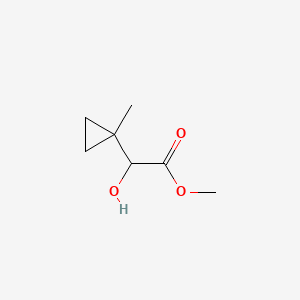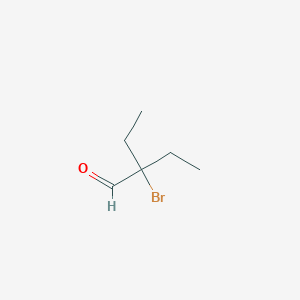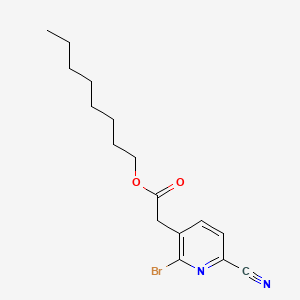
(s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol is an organic compound with a molecular formula of C9H10F3NO2 This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, which is then reduced to the desired amine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes, making the compound of interest for drug development and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethoxy)ethanol: This compound shares the trifluoromethoxy group but lacks the amino group and phenyl ring.
2-Amino-1-(3-(trifluoromethoxy)phenyl)ethanol: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
(s)-2-Amino-2-(2-(trifluoromethoxy)phenyl)ethan-1-ol is unique due to its specific combination of functional groups and chiral nature. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10F3NO2 |
|---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
(2S)-2-amino-2-[2-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(13)5-14/h1-4,7,14H,5,13H2/t7-/m1/s1 |
InChI-Schlüssel |
JWTHBJZFPGRTLL-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)OC(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CO)N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)
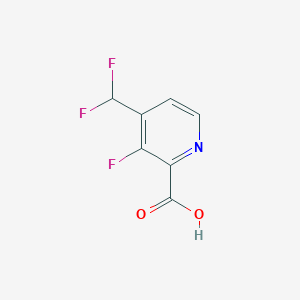
![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
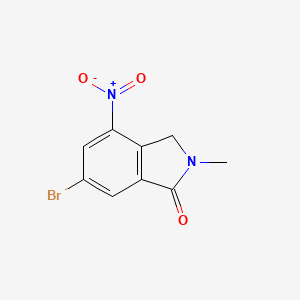
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)
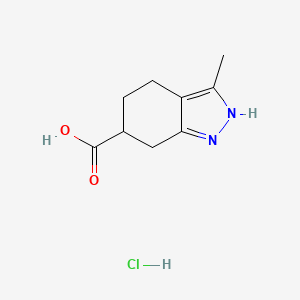
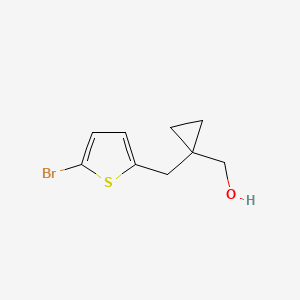
![3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride](/img/structure/B13519644.png)


